molecular formula C20H35NO7 B12302886 Ibuprofen meglumine CAS No. 135861-34-6

Ibuprofen meglumine

Cat. No.: B12302886
CAS No.: 135861-34-6
M. Wt: 401.5 g/mol
InChI Key: VXVMMZWKWPUJIT-WZTVWXICSA-N
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Description

Ibuprofen meglumine is a compound formed by the combination of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and meglumine, an amino sugar derived from sorbitol. This compound is often used to enhance the solubility and bioavailability of ibuprofen, making it more effective in various pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen meglumine typically involves the reaction of ibuprofen with meglumine in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures, usually between 76-80°C, and maintained for a specific duration to ensure complete reaction. The product is then crystallized by cooling the reaction mixture and separated by centrifugation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and reaction time, to ensure high yield and purity of the final product. The crystallized product is then dried and processed into the desired pharmaceutical form .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen meglumine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ibuprofen meglumine has a wide range of applications in scientific research:

Mechanism of Action

Ibuprofen meglumine exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of these mediators, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ibuprofen Meglumine

This compound stands out due to its enhanced solubility and bioavailability compared to other ibuprofen salts. This makes it particularly useful in formulations where rapid absorption and effectiveness are crucial. Additionally, the presence of meglumine can improve the stability and shelf-life of the pharmaceutical product .

Properties

CAS No.

135861-34-6

Molecular Formula

C20H35NO7

Molecular Weight

401.5 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2.C7H17NO5/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8-2-4(10)6(12)7(13)5(11)3-9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

VXVMMZWKWPUJIT-WZTVWXICSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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